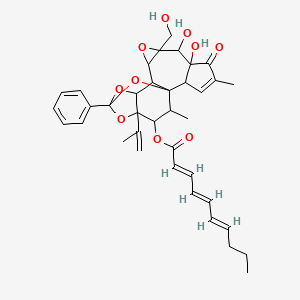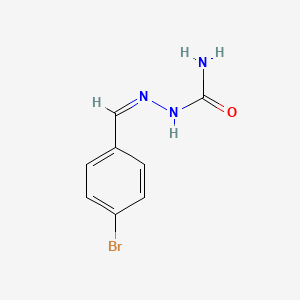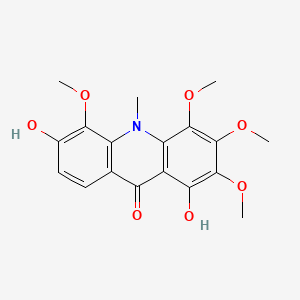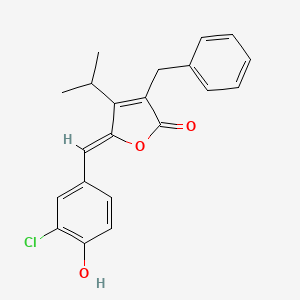![molecular formula C40H66O11 B1233116 (E)-8-[7-hydroxy-2-[2-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-4,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoic acid CAS No. 84680-56-8](/img/structure/B1233116.png)
(E)-8-[7-hydroxy-2-[2-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-4,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-8-[7-hydroxy-2-[2-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-4,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoic acid is a naturally occurring polyether ionophore antibiotic isolated from a culture of Streptomyces species X-14931. It is formally the 19-deoxyaglycone of dianemycin and is known for its unique structure, which includes two spiroketal functions but lacks any sugar moiety . This compound demonstrates significant bioactivity against Gram-positive microorganisms, molds, and yeasts .
Preparation Methods
(E)-8-[7-hydroxy-2-[2-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-4,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoic acid is typically isolated through a series of extraction and purification steps from the fermentation broth of Streptomyces species X-14931. The process involves:
Fermentation: Culturing species X-14931 in a suitable medium.
Extraction: Extracting the whole fermentation broth with ethyl acetate (EtOAc).
Concentration: Concentrating the crude extract under reduced pressure to obtain an oil.
Purification: Dissolving the oil in n-hexane and performing multiple extractions with acetonitrile (CH₃CN) and methanol (CH₃OH).
Chromatography: Using silica gel chromatography with gradient elution to purify the compound.
Chemical Reactions Analysis
(E)-8-[7-hydroxy-2-[2-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-4,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The spiroketal functions and other reactive sites allow for substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄).
Scientific Research Applications
(E)-8-[7-hydroxy-2-[2-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-4,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoic acid has a wide range of scientific research applications:
Chemistry: Used as a model compound to study polyether ionophore structures and their reactivity.
Mechanism of Action
(E)-8-[7-hydroxy-2-[2-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-4,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoic acid exerts its effects by acting as an ionophore, facilitating the transport of metal ions across cell membranes. This disrupts the ion balance within microbial cells, leading to cell death. The compound targets the cell membrane and affects ion transport pathways, making it effective against a range of microorganisms .
Comparison with Similar Compounds
(E)-8-[7-hydroxy-2-[2-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-4,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoic acid is unique due to its lack of a sugar moiety, which differentiates it from other polyether ionophores like dianemycin, lenoremycin, and leuseramycin. These similar compounds contain sugar-like moieties, which influence their bioactivity and mechanism of action .
Properties
CAS No. |
84680-56-8 |
|---|---|
Molecular Formula |
C40H66O11 |
Molecular Weight |
722.9 g/mol |
IUPAC Name |
(E)-8-[7-hydroxy-2-[2-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-4,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoic acid |
InChI |
InChI=1S/C40H66O11/c1-21(33(43)22(2)16-25(5)36(44)45)15-23(3)34-29(9)30(42)19-38(49-34)14-13-37(10,51-38)32-12-11-26(6)40(48-32)28(8)18-31(47-40)35-24(4)17-27(7)39(46,20-41)50-35/h15,22-32,34-35,41-42,46H,11-14,16-20H2,1-10H3,(H,44,45)/b21-15+ |
InChI Key |
XWLYMVOZTUFPTC-RCCKNPSSSA-N |
SMILES |
CC1CCC(OC12C(CC(O2)C3C(CC(C(O3)(CO)O)C)C)C)C4(CCC5(O4)CC(C(C(O5)C(C)C=C(C)C(=O)C(C)CC(C)C(=O)O)C)O)C |
Isomeric SMILES |
CC1CCC(OC12C(CC(O2)C3C(CC(C(O3)(CO)O)C)C)C)C4(CCC5(O4)CC(C(C(O5)C(C)/C=C(\C)/C(=O)C(C)CC(C)C(=O)O)C)O)C |
Canonical SMILES |
CC1CCC(OC12C(CC(O2)C3C(CC(C(O3)(CO)O)C)C)C)C4(CCC5(O4)CC(C(C(O5)C(C)C=C(C)C(=O)C(C)CC(C)C(=O)O)C)O)C |
Synonyms |
antibiotic X 14931A X 14931A X-14931A |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-6-methoxycarbonyl-3-oxo-2,7-dihydro-1H-pyrazolo[1,2-a]pyrazole-5-carboxylic acid](/img/structure/B1233055.png)







